molecular formula C16H15N5O B2549449 N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1396629-38-1

N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2549449
CAS No.: 1396629-38-1
M. Wt: 293.33
InChI Key: RPISMZFCUCLRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole ring at the 6-position and a benzyl-methyl carboxamide group at the 3-position.

Properties

IUPAC Name

N-benzyl-N-methyl-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-20(12-13-6-3-2-4-7-13)16(22)14-8-9-15(19-18-14)21-11-5-10-17-21/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPISMZFCUCLRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridazine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyridazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Reagents like halogens, alkyl halides, and amines are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Anticancer Properties

N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has shown promising anticancer activity across various cancer cell lines. Its mechanism primarily involves the inhibition of specific kinases associated with cancer cell proliferation.

Case Study: Antitumor Activity

A study evaluated the compound's effectiveness against several cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

Results indicated that the compound significantly inhibited cell growth with IC50 values ranging from 10 to 20 µM, suggesting potent anticancer properties.

Antimicrobial Activity

In addition to its anticancer effects, the compound exhibits antimicrobial properties against various pathogens.

Antimicrobial Efficacy Testing

A study assessed the compound's effectiveness against both Gram-positive and Gram-negative bacteria:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These findings indicate moderate antibacterial properties, positioning the compound as a candidate for further development in antimicrobial research.

Future Research Directions

Further studies are warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure influence biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
  • Combination Therapies : Investigating potential synergistic effects when used with other therapeutic agents.

Mechanism of Action

The mechanism by which N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds are selected for comparison based on shared pyridazine, pyrazole, or carboxamide functionalities:

Compound Name Molecular Formula Molecular Weight Key Structural Features
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine C₁₃H₁₁N₅ 237.26 Pyridazine-pyrazole core, phenylamine group
N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (Target) C₁₇H₁₆N₄O 296.34 Pyridazine-pyrazole core, benzyl-methyl carboxamide
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.44 Extended polyheterocyclic system, ethyl-methyl pyrazole substituents

Crystallographic and Conformational Differences

  • N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine : Exhibits near-planarity (r.m.s. deviation = 0.044 Å) due to intramolecular C–H⋯N hydrogen bonding forming an S(6) ring motif. Intermolecular hydrogen bonds stabilize infinite polymeric chains along the crystallographic b-axis, with π–π interactions between pyrazole and pyridazine rings (3.6859 Å) .
  • Target Compound : The bulky N-benzyl-N-methyl carboxamide group likely disrupts planarity, reducing π–π stacking efficiency compared to the phenylamine analogue. This may alter solubility and crystal packing behavior.

Hydrogen Bonding and Molecular Interactions

  • N-Phenyl Derivative : Intramolecular C–H⋯N bonds and intermolecular N–H⋯N interactions dominate, influencing crystal morphology and stability .
  • Target Compound : The carboxamide group may engage in hydrogen bonding via the carbonyl oxygen, but the N-benzyl-N-methyl substitution could sterically hinder such interactions.

Biological Activity

N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

The compound exhibits a range of biological activities, particularly in the fields of oncology and inflammation. Its structure allows it to interact with various biological targets, leading to effects that are beneficial in treating diseases such as cancer and inflammatory disorders.

  • mTORC1 Inhibition : Research has shown that certain derivatives of pyrazole compounds, similar to this compound, can inhibit mTORC1 activity. This inhibition leads to increased autophagy, which is a cellular process that degrades and recycles cellular components. The disruption of autophagic flux has been linked to the compound's potential anticancer effects by promoting apoptosis in cancer cells under metabolic stress .
  • Antiproliferative Effects : Preliminary studies indicate that this compound has submicromolar antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent. The ability to modulate autophagy and interfere with cellular growth pathways positions it as a promising candidate for further development .
  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound may also have therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and specificity of this compound. Key findings from SAR studies include:

  • Substituents on the Pyrazole Ring : Variations in substituents on the pyrazole ring significantly affect biological activity. For instance, modifications that enhance lipophilicity can improve cellular uptake and bioavailability .
  • Pyridazine Core Modifications : Alterations in the pyridazine core have been shown to influence potency against specific targets, particularly in cancer cell lines .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Mechanism of ActionReference
Compound 23Antiproliferative< 0.5mTORC1 inhibition, increased autophagy
Compound 22Anti-inflammatory2.0Inhibition of cytokine production
Compound 21Antitumor0.8Disruption of autophagic flux
This compoundAntiproliferativeTBDTBDTBD

Case Study 1: Cancer Cell Lines

In a study involving MIA PaCa-2 pancreatic cancer cells, this compound was tested for its antiproliferative effects. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, correlating with increased levels of LC3-II protein, a marker for autophagy .

Case Study 2: Inflammatory Response

Another study assessed the anti-inflammatory potential of pyrazole derivatives similar to this compound. These compounds were found to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting their utility in treating inflammatory conditions .

Q & A

Q. What synthetic routes are recommended for N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, refluxing pyridazine derivatives with substituted benzylamines in xylene (12 hours, monitored by TLC) has been effective for analogous compounds . Optimization may include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for SNAr pathways .
  • Catalyst use : K₂CO₃ as a base facilitates deprotonation in alkylation steps .
  • Purification : Recrystallization from chloroform or DCM improves yield and purity .

Q. How can the crystal structure of this compound be determined, and which software tools are critical for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
  • Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) , and ORTEP-3 for graphical representation .
  • Validation : Analyze intramolecular H-bonding (e.g., S(6) ring motifs) and π-π interactions (3.6–3.7 Å distances) to confirm packing stability .

Q. What analytical techniques are essential for confirming purity and structural integrity post-synthesis?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:
  • HPLC/LCMS : Use C18 columns with TFA-modified mobile phases (retention time ~1.7 minutes) for purity assessment .
  • NMR : Look for characteristic peaks (e.g., pyrazole protons at δ 6.3–7.5 ppm) .
  • Elemental analysis : Verify C, H, N ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental data on molecular planarity?

  • Methodological Answer : Discrepancies may arise from torsional strain or crystal packing effects. Strategies include:
  • Computational modeling : Compare DFT-optimized geometries with SCXRD-derived torsion angles .
  • RMSD analysis : Quantify deviations (e.g., <0.05 Å for planar regions) .
  • Dynamic studies : Variable-temperature XRD to assess thermal motion’s impact on planarity .

Q. What strategies characterize polymorphic forms, and which techniques differentiate them?

  • Methodological Answer : Polymorphs are identified via:
  • PXRD : Compare diffraction patterns (e.g., 2θ = 5–40°) to reference data .
  • Thermal analysis : DSC to detect melting-point variations (∆T > 5°C suggests distinct forms) .
  • Solvent screening : Recrystallize from ethanol/water mixtures to isolate metastable forms .

Q. How do intermolecular interactions stabilize crystal packing, and can these be computationally modeled?

  • Methodological Answer : Key interactions include:
  • Hydrogen bonds : C–H⋯N (2.5–2.8 Å) and N–H⋯O (2.7–3.0 Å) .
  • π-π stacking : Pyridazine-pyrazole interactions (3.6–3.7 Å) .
  • Software : Mercury (CCDC) for visualizing packing motifs; Gaussian for interaction energy calculations .

Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

  • Methodological Answer : Borrow protocols from structurally related pyridazine-carboxamides:
  • Kinase inhibition : Use TR-FRET assays (e.g., EGFR or MAPK targets) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., PC3 prostate carcinoma) .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.